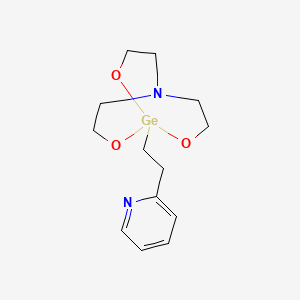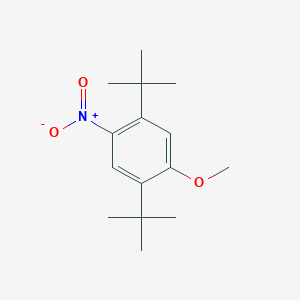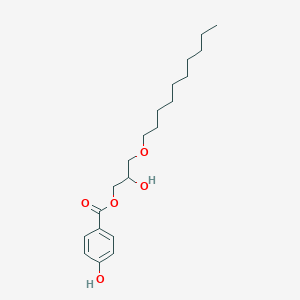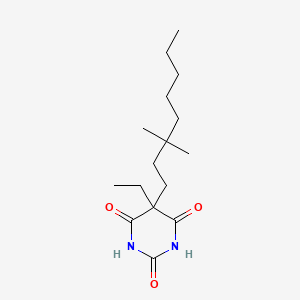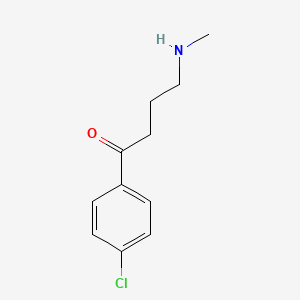
N-(1-Methylethyl)-N'-((1,4,6,7-tetrahydropyrano(3,4-d)imidazol-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Methylethyl)-N’-((1,4,6,7-tetrahydropyrano(3,4-d)imidazol-4-yl)methyl)urea is a synthetic organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a urea moiety with a tetrahydropyranoimidazole ring system, making it an interesting subject for chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methylethyl)-N’-((1,4,6,7-tetrahydropyrano(3,4-d)imidazol-4-yl)methyl)urea typically involves multiple steps:
Formation of the Tetrahydropyranoimidazole Ring: This step usually involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyranoimidazole core.
Attachment of the Urea Moiety: The urea group is introduced through a reaction between an isocyanate and an amine. In this case, the isocyanate derivative of the tetrahydropyranoimidazole is reacted with isopropylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the urea moiety or the imidazole ring, potentially leading to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the imidazole ring or the urea nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions (e.g., presence of a base or acid catalyst).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(1-Methylethyl)-N’-((1,4,6,7-tetrahydropyrano(3,4-d)imidazol-4-yl)methyl)urea is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of urea derivatives and imidazole-containing molecules.
Biology
Biologically, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests possible interactions with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with enzymes or receptors might make it useful in treating certain diseases or conditions.
Industry
Industrially, N-(1-Methylethyl)-N’-((1,4,6,7-tetrahydropyrano(3,4-d)imidazol-4-yl)methyl)urea could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism by which N-(1-Methylethyl)-N’-((1,4,6,7-tetrahydropyrano(3,4-d)imidazol-4-yl)methyl)urea exerts its effects likely involves interactions with specific molecular targets such as enzymes or receptors. The urea moiety can form hydrogen bonds, while the imidazole ring can participate in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-Methylethyl)-N’-((1,4,6,7-tetrahydropyrano(3,4-d)imidazol-4-yl)methyl)carbamate
- N-(1-Methylethyl)-N’-((1,4,6,7-tetrahydropyrano(3,4-d)imidazol-4-yl)methyl)thiourea
Uniqueness
Compared to similar compounds, N-(1-Methylethyl)-N’-((1,4,6,7-tetrahydropyrano(3,4-d)imidazol-4-yl)methyl)urea stands out due to its specific combination of functional groups. The presence of both the urea and tetrahydropyranoimidazole moieties provides unique reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
100650-64-4 |
|---|---|
Molekularformel |
C11H18N4O2 |
Molekulargewicht |
238.29 g/mol |
IUPAC-Name |
1-propan-2-yl-3-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)urea |
InChI |
InChI=1S/C11H18N4O2/c1-7(2)15-11(16)12-5-9-10-8(3-4-17-9)13-6-14-10/h6-7,9H,3-5H2,1-2H3,(H,13,14)(H2,12,15,16) |
InChI-Schlüssel |
ONDXXYMONVSBFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)NCC1C2=C(CCO1)NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-5,6,7,8-tetrahydroquinoline](/img/structure/B14327114.png)
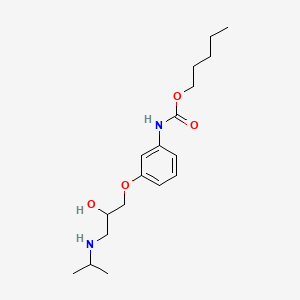




![2-[(4-fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]benzoic Acid](/img/structure/B14327142.png)
![4-(2-{4-[(2H-1,3,2-Benzodioxaborol-2-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B14327151.png)
